Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1286699-31-7
VCID: VC4141256
InChI: InChI=1S/C19H24N4O3S/c1-2-26-19(25)22-9-7-14(8-10-22)20-17(24)13-11-23(12-13)18-21-15-5-3-4-6-16(15)27-18/h3-6,13-14H,2,7-12H2,1H3,(H,20,24)
SMILES: CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.49

Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate

CAS No.: 1286699-31-7

Cat. No.: VC4141256

Molecular Formula: C19H24N4O3S

Molecular Weight: 388.49

* For research use only. Not for human or veterinary use.

Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate - 1286699-31-7

Specification

CAS No. 1286699-31-7
Molecular Formula C19H24N4O3S
Molecular Weight 388.49
IUPAC Name ethyl 4-[[1-(1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H24N4O3S/c1-2-26-19(25)22-9-7-14(8-10-22)20-17(24)13-11-23(12-13)18-21-15-5-3-4-6-16(15)27-18/h3-6,13-14H,2,7-12H2,1H3,(H,20,24)
Standard InChI Key IKKQAURNZOKBRV-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3

Introduction

Structural Overview

This compound features the following key structural components:

  • Benzothiazole Core: A bicyclic structure containing a benzene ring fused with a thiazole ring, known for its presence in bioactive molecules.

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle that contributes to unique stereochemical and electronic properties.

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle frequently found in drug molecules.

  • Carboxamide and Carboxylate Groups: Functional groups that enhance solubility and provide sites for hydrogen bonding, crucial for biological interactions.

Molecular Formula:

C20H24N4O3S

Synthesis

Although specific synthesis routes for this exact compound are not detailed in the provided search results, general strategies for synthesizing similar structures involve:

  • Benzothiazole Derivative Preparation:

    • Benzothiazoles are typically synthesized via cyclization of o-aminothiophenols with carbonyl compounds.

  • Azetidine Functionalization:

    • Azetidines can be prepared through cyclization reactions involving amines and haloalkanes or by ring expansion of aziridines.

  • Piperidine Coupling:

    • Piperidine derivatives are often introduced through nucleophilic substitution or reductive amination reactions.

  • Amide Bond Formation:

    • The carboxamide linkage can be formed using carbodiimides (e.g., EDC or DCC) or through aminolysis of activated esters.

General Reaction Scheme:

A plausible pathway might involve coupling a benzothiazole derivative with an azetidine intermediate, followed by attachment of the piperidine group through amide bond formation.

Potential Applications:

  • Pharmaceutical Development:

    • Compounds containing benzothiazole and piperidine motifs are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities.

    • The azetidine moiety may contribute to unique binding interactions with biological targets.

  • Enzyme Inhibition:

    • Structural analogs have been investigated as inhibitors of kinases, proteases, and other enzymes due to their heterocyclic frameworks.

Mechanistic Insights:

The combination of hydrophobic (benzothiazole) and hydrophilic (amide/ester) regions suggests it could interact with both lipophilic pockets and polar residues in protein active sites.

Research Findings

While no direct studies on this compound were found in the provided search results, related compounds with similar structural features have demonstrated significant biological activity:

  • Benzothiazole Derivatives:

    • Known for anticancer activity against various cell lines by inducing apoptosis or inhibiting tubulin polymerization .

  • Azetidine Derivatives:

    • Exhibited antimicrobial properties and potential as enzyme inhibitors .

  • Piperidine Derivatives:

    • Frequently employed in CNS-active drugs due to their ability to cross the blood-brain barrier .

Challenges:

  • Limited data on this specific compound's pharmacokinetics, toxicity, and bioavailability.

  • Complex synthesis routes may hinder large-scale production.

Future Research Focus:

  • Detailed biological evaluation against cancer cell lines or microbial strains.

  • Computational docking studies to predict binding affinity with target proteins.

  • Modification of functional groups to optimize activity and reduce side effects.

This compound represents a promising scaffold for drug discovery due to its multifaceted structure combining benzothiazole, azetidine, and piperidine units. Further research is essential to unlock its full potential in medicinal chemistry.

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